Ponceau MX

Descripción general

Descripción

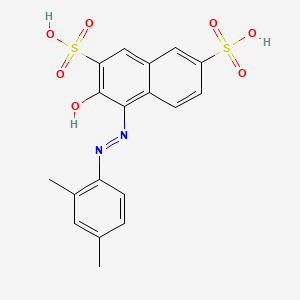

4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid is a naphthalenesulfonic acid that is naphthalene-2,7-disulfonic acid carrying additional hydroxy and (2,4-dimethylphenyl)diazenyl substituents at positions 3 and 4 respectively. The disodium salt is the biological stain 'acid red 26'. It has a role as a carcinogenic agent and a cardiotoxic agent. It is a member of azobenzenes, a naphthalenesulfonic acid and a member of naphthols. It is a conjugate acid of a 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate.

Aplicaciones Científicas De Investigación

Protein Staining and Analysis

Ponceau MX is widely utilized as a protein stain in biochemical assays, particularly in Western blotting. It serves as a reversible stain that allows researchers to confirm the successful transfer of proteins from gels to membranes. This application is crucial for validating the integrity of protein samples before further analysis.

Case Study: Ponceau Staining in Western Blotting

A study demonstrated that Ponceau S, a related compound, is effective for protein quantification in dot-blot assays. The results indicated that this method provides a reliable alternative to traditional assays like the BCA assay, particularly at low protein concentrations . The linearity of the standard curve achieved with Ponceau staining suggests its utility in accurately estimating protein levels across various biological samples.

Electrophoresis Applications

This compound has been employed in native polyacrylamide gel electrophoresis (PAGE) for studying protein complexes. The mild binding of Ponceau stains to proteins allows for the separation of oligomeric states under physiological conditions without denaturing the proteins.

Case Study: Oligomeric State Analysis

Research has shown that using this compound during native PAGE facilitates the analysis of protein oligomers by imposing a charge shift on proteins. This method enables researchers to visualize enzyme activity or use nonspecific protein stains for further analysis after electrophoresis .

Environmental Applications: Dye Degradation

Recent studies have explored the biodegradation of this compound by specific bacterial strains, highlighting its environmental significance. The ability of certain microorganisms to decolorize and degrade azo dyes like this compound presents potential applications in wastewater treatment.

Case Study: Biodegradation by Bacterial Strains

A study focused on a bacterial strain isolated from gold mining areas revealed its capability to degrade Ponceau S Red dye effectively. The degradation process resulted in various metabolites that were identified using gas chromatography-mass spectrometry (GC-MS). This research underscores the potential for using microbial strains in bioremediation efforts targeting dye pollutants .

Phytotoxicity Studies

This compound has been investigated for its effects on plant growth, particularly regarding its phytotoxicity. Research indicates that while high concentrations of the dye can be harmful, lower concentrations may stimulate plant growth due to nutrient enrichment from degradation products.

Case Study: Effects on Seed Germination

In experiments assessing germination rates and root development, seeds treated with degradation products of this compound exhibited enhanced growth compared to untreated controls. This phenomenon suggests that certain metabolites formed during degradation may provide beneficial nutrients to plants .

Análisis De Reacciones Químicas

Thermal Decomposition

Ponceau MX undergoes thermal degradation at elevated temperatures, producing toxic gaseous byproducts.

Mechanism : The breakdown of the azo (-N=N-), sulfonate (-SO₃⁻), and aromatic groups releases fragmented gases. This reaction poses significant safety risks in industrial settings .

Microbial Degradation

This compound is metabolized by bacterial strains via azo bond cleavage, forming toxic intermediates.

Key Findings from Franconibacter sp. 1MS Study :

-

Optimal Conditions : pH 7, 37°C, 120-hour incubation.

-

Degradation Efficiency : >80% decolorization at 100 mg/L concentration.

-

Intermediates Identified via GC-MS :

-

N,N-Dimethylbenzyl-1,4-diamine

-

Sulfonamide

-

1,4-Diaminobenzene

-

2,5-Diaminobenzenesulfonic acid

-

1-Amino-2-naphthol

-

Pathway :

-

Enzymatic reduction of the azo bond (-N=N-) generates aromatic amines.

-

Subsequent oxidation/mineralization of amines into smaller molecules .

Photocatalytic Degradation

UV light combined with TiO₂ catalysts induces decolorization via advanced oxidation processes.

| Catalyst | Decolorization Efficiency | Key Observations |

|---|---|---|

| TiO₂ (Degussa P25) | >90% in 60 minutes | Rapid adsorption on catalyst surface |

| TiO₂ (Hombikat UV100) | ~75% in 60 minutes | Slower kinetics due to lower surface area |

Mechanism :

-

Step 1 : Adsorption of this compound onto TiO₂.

-

Step 2 : UV-generated hydroxyl radicals (- OH) attack azo bonds and aromatic rings.

-

Step 3 : Fragmentation into low-molecular-weight compounds (e.g., carboxylic acids) .

Reactivity with Acids and Oxidizers

This compound reacts violently under acidic or oxidizing conditions, posing explosion and toxicity risks.

| Reaction Type | Products | Hazards |

|---|---|---|

| Acid exposure | Sulfur dioxide (SO₂), HCN | Toxic gas release |

| Oxidizer contact | Exothermic decomposition | Fire/explosion risk |

Safety Notes :

Environmental and Toxicological Implications

Propiedades

Número CAS |

7481-49-4 |

|---|---|

Fórmula molecular |

C18H16N2O7S2 |

Peso molecular |

436.5 g/mol |

Nombre IUPAC |

4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C18H16N2O7S2/c1-10-3-6-15(11(2)7-10)19-20-17-14-5-4-13(28(22,23)24)8-12(14)9-16(18(17)21)29(25,26)27/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27) |

Clave InChI |

YYYARFHFWYKNLF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |

SMILES canónico |

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |

Color/Form |

DARK-RED CRYSTALS |

Key on ui other cas no. |

3761-53-3 |

Números CAS relacionados |

3761-53-3 (di-hydrochloride salt) 68928-54-1 (mono-barium salt) |

Solubilidad |

VERY SLIGHTLY SOL IN ETHER, ETHANOL & ACETONE; INSOLUBLE IN OIL, SOL IN WATER |

Sinónimos |

1-(2,4-xylylazo)-2-naphthol-3,6-disulfonic acid disodium salt acid red 26 C.I. 16150 ponceau 2R ponceau MX ponceau MX, monobarium salt ponceau xylidine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.